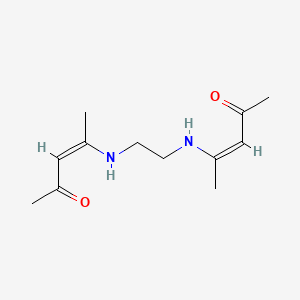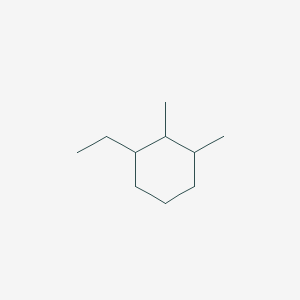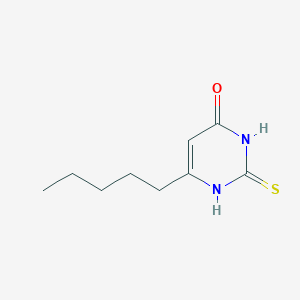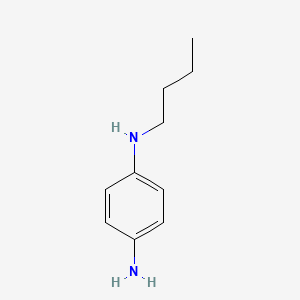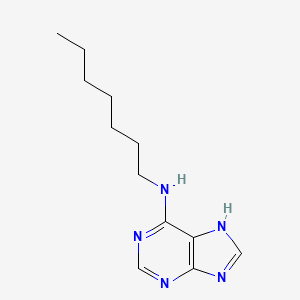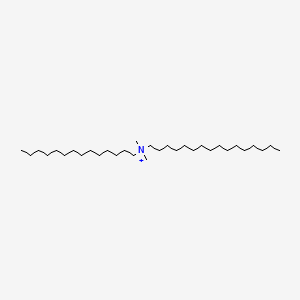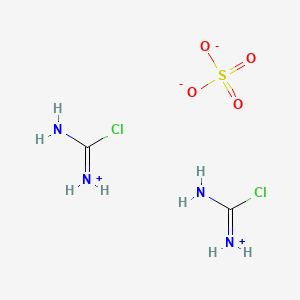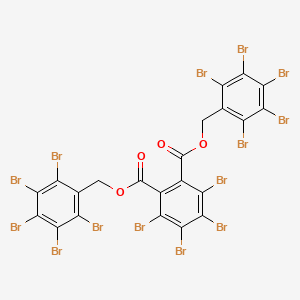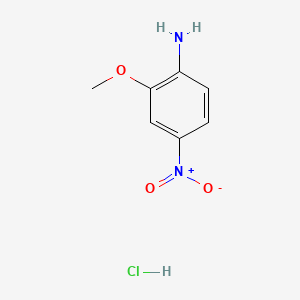
2-Methoxy-4-nitroanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitroanilinium chloride is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of 4-nitroaniline and is known for its vibrant orange to red colors. This compound is widely used in various industries, including the production of dyes, pharmaceuticals, and specialty chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4-nitroanilinium chloride can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline, which is then converted to its chloride salt form. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired compound. The use of advanced techniques such as crystallization and filtration ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-nitroanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-4-phenylenediamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Methoxy-4-phenylenediamine.
Substitution: Substituted aniline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-nitroanilinium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alterations in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: A precursor to 2-methoxy-4-nitroanilinium chloride, used in the synthesis of dyes and other organic compounds.
2-Methoxy-4-phenylenediamine: A reduction product of this compound, used in various chemical applications.
2-Bromo-4-nitroaniline: A similar compound with a bromine substituent, used in organic synthesis and research
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant colors, reactivity, and versatility make it valuable in various applications, from dye production to pharmaceutical synthesis .
Propiedades
Número CAS |
71720-49-5 |
|---|---|
Fórmula molecular |
C7H9ClN2O3 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(9(10)11)2-3-6(7)8;/h2-4H,8H2,1H3;1H |
Clave InChI |
FHZJVAOAPCEUAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


